molecular formula C12H24ClNS B14370536 2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride CAS No. 91418-08-5

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride

Katalognummer: B14370536
CAS-Nummer: 91418-08-5
Molekulargewicht: 249.84 g/mol
InChI-Schlüssel: SUKZEQDRUUUCJP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride is an organic compound with a unique structure that combines a butylsulfanyl group with a triethylethyn-1-aminium chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride typically involves the reaction of butylsulfanyl chloride with triethylethyn-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triethylethyn-1-aminium moiety may interact with nucleic acids or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Butylsulfanyl)-1,3-benzoxazole
  • 2-Butylsulfanyl-benzothiazole
  • 2-Sec-butylsulfanyl-benzothiazole
  • 2-Butylsulfanyl-1H-benzimidazole

Uniqueness

2-(Butylsulfanyl)-N,N,N-triethylethyn-1-aminium chloride is unique due to its combination of a butylsulfanyl group with a triethylethyn-1-aminium chloride moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

91418-08-5

Molekularformel

C12H24ClNS

Molekulargewicht

249.84 g/mol

IUPAC-Name

2-butylsulfanylethynyl(triethyl)azanium;chloride

InChI

InChI=1S/C12H24NS.ClH/c1-5-9-11-14-12-10-13(6-2,7-3)8-4;/h5-9,11H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

SUKZEQDRUUUCJP-UHFFFAOYSA-M

Kanonische SMILES

CCCCSC#C[N+](CC)(CC)CC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.